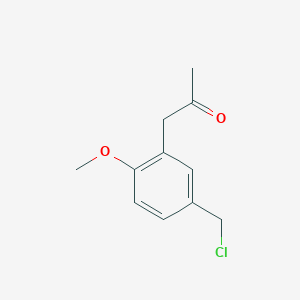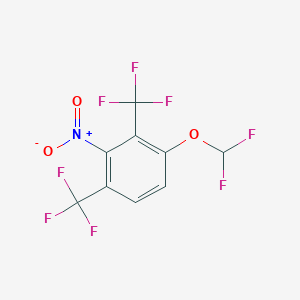
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound’s structure includes two trifluoromethyl groups, a difluoromethoxy group, and a nitro group attached to a benzene ring, which contributes to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and difluoromethoxy groups can influence the compound’s electronic properties, enhancing its reactivity with specific enzymes or receptors. The nitro group can participate in redox reactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: Used to prepare stabilizing counterions for electrophilic organic and organometallic cations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based compounds: Used in the synthesis of covalent organic frameworks with improved properties.
Uniqueness
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups on a single aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H3F8NO3 |
|---|---|
Molekulargewicht |
325.11 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-3-nitro-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-4-2-1-3(8(12,13)14)6(18(19)20)5(4)9(15,16)17/h1-2,7H |
InChI-Schlüssel |
OPDKBLUQYBNZRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


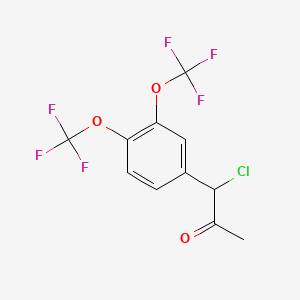
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
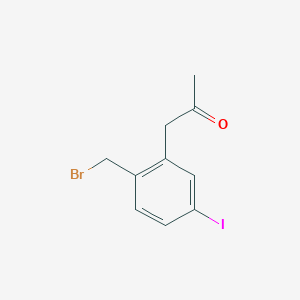

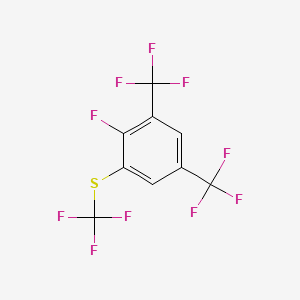

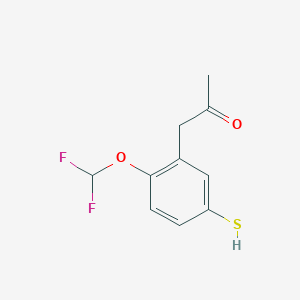
![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
